Tetracalcium phosphate (TTCP), also known as monetite, is a calcium phosphate compound with the chemical formula Ca₄(PO₄)₂O. It has been extensively researched for its potential applications in various scientific fields, particularly due to its structural similarities to hydroxyapatite, the main mineral component of bones and teeth [].
TTCP is considered biocompatible, meaning it is not harmful to living tissues, and shows promising potential for various medical applications:
Tetracalcium diphosphorus nonaoxide, with the chemical formula Ca₄(PO₄)₂O, is a calcium phosphate compound recognized for its significant role in various scientific and medical applications. Commonly referred to as tetracalcium phosphate, it is characterized by a molecular weight of 151.05 g/mol and is often found in the mineral form known as hilgenstockite. This compound has a calcium to phosphorus ratio of 2:1, making it the most basic among calcium phosphates and notably phosphorus-poor compared to other phosphates .
Tetracalcium diphosphorus nonaoxide exhibits moderate solubility in acidic environments, which facilitates its use in various biochemical applications. It is particularly noted for its ability to form hydroxyapatite, a crucial mineral component of bone and teeth, under physiological conditions. The compound is stable in water at room temperature for several weeks but can hydrolyze into hydroxyapatite and calcium hydroxide at elevated temperatures .
Tetracalcium diphosphorus nonaoxide exhibits notable biological activity, particularly due to its biocompatibility and ability to promote the formation of hydroxyapatite. This characteristic makes it an essential component in biomedical applications, such as bone repair and regeneration. Studies have shown that it enhances cell proliferation and migration in various cellular contexts, including hepatocellular carcinoma cells. The compound's interaction with biological systems also suggests potential roles in drug delivery and tissue engineering.
The synthesis of tetracalcium diphosphorus nonaoxide can be accomplished through several methods:
Research on tetracalcium diphosphorus nonaoxide has focused on its interactions with biological molecules and cells. These studies indicate that it can influence cellular behavior, including proliferation and differentiation. The compound's interactions are mediated through biochemical pathways that facilitate mineralization processes essential for bone healing. Additionally, its compatibility with various biomaterials makes it a candidate for composite materials used in regenerative medicine.
Tetracalcium diphosphorus nonaoxide shares similarities with other calcium phosphate compounds but possesses unique characteristics that differentiate it:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Dicalcium Phosphate | CaHPO₄ | More soluble than tetracalcium phosphate; used in dietary supplements. |
Tricalcium Phosphate | Ca₃(PO₄)₂ | Commonly found in bone; less basic than tetracalcium phosphate. |
Hydroxyapatite | Ca₁₀(PO₄)₆(OH)₂ | Main mineral component of bones; forms from tetracalcium phosphate under physiological conditions. |
Octacalcium Phosphate | Ca₈(H₂PO₄)₄·5H₂O | More complex structure; used in biomaterials but less stable than tetracalcium phosphate. |
Tetracalcium diphosphorus nonaoxide stands out due to its specific stoichiometry, stability under physiological conditions, and direct involvement in hydroxyapatite formation, making it particularly valuable in biomedical applications.
Solid-state synthesis remains the primary method for producing TTCP due to its metastability in aqueous environments. The reaction typically involves stoichiometric mixtures of calcium and phosphorus precursors, such as calcium carbonate (CaCO₃) and ammonium dihydrogen phosphate (NH₄H₂PO₄), heated under controlled atmospheric conditions.
The most widely reported synthesis involves:
$$ 2\text{CaHPO}4 + 2\text{CaCO}3 \rightarrow \text{Ca}4(\text{PO}4)2\text{O} + \text{CO}2 + \text{H}_2\text{O} \quad (1450–1500^\circ\text{C}) $$
This reaction necessitates temperatures exceeding 1450°C to drive off CO₂ and H₂O, ensuring phase-pure TTCP. Intermediate grinding steps are critical to homogenize reactants and prevent secondary phase formation, such as hydroxyapatite (HA) or tricalcium phosphate (TCP).
TTCP is metastable below 1000°C and prone to hydrolysis into HA and calcium hydroxide (Ca(OH)₂) under humid conditions:
$$ 3\text{Ca}4(\text{PO}4)2\text{O} + 3\text{H}2\text{O} \rightarrow 2\text{Ca}5(\text{PO}4)3(\text{OH}) + 2\text{Ca(OH)}2 $$
To mitigate this, rapid quenching in inert atmospheres (e.g., nitrogen or vacuum) is employed to stabilize the high-temperature phase.
Mechanochemical activation enhances precursor reactivity by inducing structural defects and reducing crystallinity. This method significantly lowers synthesis temperatures compared to conventional solid-state routes.
Ball milling of CaCO₃ and ammonium phosphate mixtures at 1190–1200 rpm for 6 hours creates amorphous or nanocrystalline intermediates with increased surface area. The process:
Parameter | Conventional Solid-State | Mechanochemical Activation |
---|---|---|
Temperature (°C) | 1450–1500 | 1500 |
Time (hours) | 12–24 | 3 |
Particle Size (μm) | 10–50 | 0.32–1.52 |
Surface Area (m²/g) | 0.5–1.0 | 1.52 (DCPA) |
Sintering techniques like spark plasma sintering (SPS) and hot pressing enable densification of TTCP while preserving its phase integrity. Additives such as oxalic acid or disodium hydrogen phosphate modulate reaction kinetics in bone cement applications.
Method | Temperature (°C) | Pressure (MPa) | Densification (%) | Phase Purity |
---|---|---|---|---|
Conventional Sintering | 1100–1300 | 0 | 70–85 | Moderate |
Spark Plasma Sintering | 950–1000 | 30 | >99 | High |
In calcium phosphate cements, TTCP reacts with dicalcium phosphate anhydrous (DCPA) to form HA:
$$ \text{Ca}4(\text{PO}4)2\text{O} + \text{CaHPO}4 \rightarrow \text{Ca}5(\text{PO}4)3(\text{OH}) + \text{H}2\text{O} $$Additives like oxalic acid (5% v/v) accelerate setting times and improve HA conversion rates by chelating Ca²⁺ ions, thereby shifting equilibrium toward HA formation.
Tetracalcium phosphate’s metastability necessitates precise thermal management to avoid decomposition into tricalcium phosphate (Ca~3~(PO~4~)~2~), hydroxyapatite (Ca~5~(PO~4~)~3~OH), or calcium oxide (CaO). Solid-state synthesis at 1450–1500°C followed by rapid quenching is required to stabilize the monoclinic Ca~4~(PO~4~)~2~O phase [1] [5]. Slower cooling rates, such as furnace cooling, favor the formation of hydroxyapatite and calcium oxide due to thermodynamic equilibration [5]. For instance, furnace-cooled samples retained 12–18 wt% hydroxyapatite, while air-quenched samples achieved phase-pure TTCP [5].
The hydrolysis of TTCP at elevated temperatures further complicates phase stability. Above 37°C, TTCP reacts with water to form hydroxyapatite and calcium hydroxide:
$$ 3 \, \text{Ca}4(\text{PO}4)2\text{O} + 3 \, \text{H}2\text{O} \rightarrow 2 \, \text{Ca}5(\text{PO}4)3\text{OH} + 2 \, \text{Ca(OH)}2 $$
This reaction progresses rapidly at 60°C, resulting in complete conversion within 24 hours [1].
Table 1: Phase Composition of TTCP Under Varied Cooling Conditions
Cooling Method | Temperature (°C) | Phases Detected | Reference |
---|---|---|---|
Air quenching | 1450 | Ca~4~(PO~4~)~2~O (pure) | [5] |
Furnace cooling | 1450 | Ca~4~(PO~4~)~2~O, Ca~5~(PO~4~)~3~OH, CaO | [5] |
Water-cooled slurry | 25 | Ca~4~(PO~4~)~2~O, Ca~5~(PO~4~)~3~OH | [1] |
Retaining TTCP’s metastable phase requires optimizing precursor morphology and stoichiometry. Nanocrystalline hydroxyapatite (HA) and calcium carbonate precursors reduce the calcination temperature to 1185°C, minimizing energy input and thermal degradation [5]. Deviations from the ideal Ca/P ratio of 2.0 significantly impact phase purity:
Rapid quenching rates (>100°C/min) are critical to bypass equilibrium conditions that favor hydroxyapatite nucleation [1] [5]. Advanced techniques such as spray pyrolysis and flame synthesis have shown promise in scaling TTCP production while maintaining phase fidelity [5].
Additives play a pivotal role in modulating TTCP’s reactivity and phase evolution. Sodium phosphate solutions (0.25 M NaH~2~PO~4~) accelerate setting reactions in TTCP-dicalcium phosphate dihydrate (DCPD) cements, reducing setting times from 22 minutes (water) to 8 minutes while suppressing CaO formation [3]. However, compressive strength decreases by 15% due to altered hydration kinetics [3].
Table 2: Effect of Additives on TTCP-DCPD Cement Properties
Setting Liquid | Compressive Strength (MPa) | Setting Time (min) | Dominant Phases Post-Setting | Reference |
---|---|---|---|---|
Distilled water | 25.6 | 18–22 | Ca~5~(PO~4~)~3~OH, TTCP | [3] |
0.25 M NaH~2~PO~4~ | 21.7 | 7–8 | Ca~5~(PO~4~)~3~OH | [3] |
Phosphate-based additives also stabilize intermediate amorphous calcium phosphate (ACP) phases, which act as precursors to TTCP during sintering [5]. Conversely, magnesium ions (Mg^2+^) at 1–2 wt% inhibit TTCP formation by promoting β-tricalcium phosphate nucleation, highlighting the delicate balance required in additive selection [5].
Tetracalcium diphosphorus nonaoxide demonstrates exceptional cementitious reactivity in hydroxyapatite-forming bone substitutes through its unique chemical properties and dissolution behavior. The compound, with its high calcium to phosphorus ratio of 2.0, serves as a critical component in self-setting calcium phosphate cement systems that form hydroxyapatite under physiological conditions [1] [2] [3].
The cementitious mechanism of tetracalcium diphosphorus nonaoxide involves a dissolution-precipitation process where the compound reacts with acidic calcium phosphates such as dicalcium phosphate anhydrous or dicalcium phosphate dihydrate to form hydroxyapatite. This reaction occurs according to the following equation: Ca₄(PO₄)₂O + CaHPO₄·2H₂O → Ca₅(PO₄)₃(OH) + 2H₂O [5]. The setting time of these cement systems can be controlled from 5 to 30 minutes depending on the formulation and liquid composition [6] [7].
Research has demonstrated that the reactivity of tetracalcium diphosphorus nonaoxide cement systems is significantly enhanced by the presence of phosphate ions in the setting liquid. Studies show that using phosphate solutions with concentrations of 0.25 mol/L or higher reduces the setting time from 30 minutes to as little as 5 minutes [7]. This acceleration occurs because high phosphate concentrations facilitate rapid hydroxyapatite formation by providing the necessary ions for precipitation [8] [6].
The hydrolysis behavior of tetracalcium diphosphorus nonaoxide under physiological conditions follows a pH-dependent mechanism. At pH 7-8, the compound hydrolyzes readily to form calcium-deficient hydroxyapatite, while at pH 10, the reaction rate becomes significantly slower [9]. The particle size also influences reactivity, with fine particles (3.5 μm) showing faster hydrolysis rates compared to coarse particles (13.2 μm) [9].
Table 1: Cementitious Properties of Tetracalcium Diphosphorus Nonaoxide Systems
Property | Value | Reference |
---|---|---|
Chemical Formula | Ca₄(PO₄)₂O | [1] |
Molecular Weight | 366.25 g/mol | [1] |
Calcium/Phosphorus Ratio | 2.0 | [1] |
Setting Time (water) | 18-22 minutes | [10] |
Setting Time (phosphate solution) | 5-8 minutes | [7] |
Compressive Strength | 25.61-46.7 MPa | [10] |
Conversion to Hydroxyapatite | Complete in 24-48 hours | [8] |
Surface modification of tetracalcium diphosphorus nonaoxide-based materials employs various techniques to enhance osseointegration and improve clinical outcomes. The most widely studied approaches include sandblasting and acid etching, plasma spraying, anodization, and calcium phosphate coating methods [11] [12] [13].
Sandblasting combined with acid etching represents the most commercially successful surface modification technique. This process involves blasting with coarse abrasive particles followed by acid treatment, creating a topographical surface with macro-scale irregularities and interconnected cavities at the micro and submicro-scale levels [11]. The resulting surface roughness ranges from 0.5 to 2.0 μm, which promotes mechanical interlocking with adjacent bone tissue and enhances protein adsorption during the initial stages of wound healing [11].
Clinical studies have demonstrated that tetracalcium diphosphorus nonaoxide-modified titanium implants treated with sandblasting and acid etching show favorable short-term stability. A clinical study involving 20 patients revealed implant stability quotient values of 63.50 ± 13.61 after four months of implantation [14]. The surface modification showed no significant differences between maxilla and mandible locations or between soft and hard bone types [14].
Plasma spraying techniques have been employed to deposit tetracalcium diphosphorus nonaoxide coatings on metallic implants. However, this method faces challenges related to thermal expansion coefficient differences between the coating material and titanium substrates, which can lead to residual stress and potential delamination [13]. Despite these limitations, plasma-sprayed coatings show faster initial osseointegration compared to uncoated implants [13].
Anodization processes create thick titanium oxide layers with nanoscale features that improve bioactivity. This technique increases surface roughness, reduces water contact angle, and enhances wettability, producing hydroxylated, hydrophilic surfaces that encourage osseointegration [12]. The anodized surfaces demonstrate improved protein adsorption and cellular responses compared to untreated surfaces [12].
Table 2: Surface Modification Techniques for Tetracalcium Diphosphorus Nonaoxide Applications
Technique | Surface Roughness | Osseointegration Enhancement | Clinical Success Rate | Reference |
---|---|---|---|---|
Sandblasting + Acid Etching | 0.5-2.0 μm | Moderate | 90-95% | [11] |
Plasma Spraying | Variable | High | 85-90% | [13] |
Anodization | Nano-scale | High | 90-95% | [12] |
Calcium Phosphate Coating | Nano-coating | Very High | 92-98% | [12] |
The resorption kinetics of tetracalcium diphosphorus nonaoxide in physiological environments involves complex cellular and chemical mechanisms that determine the material's biodegradation rate and replacement by new bone tissue. The resorption process occurs through both solution-mediated dissolution and cell-mediated mechanisms involving osteoclasts, macrophages, and multinucleated giant cells [15].
In physiological environments, tetracalcium diphosphorus nonaoxide exhibits moderate solubility with a pKs value of 38-44, making it more soluble than hydroxyapatite but less soluble than tricalcium phosphate phases [1] [15]. The dissolution process follows first-order kinetics and is influenced by pH, temperature, and the presence of biological fluids [15]. Under neutral pH conditions, the material undergoes hydrolysis to form hydroxyapatite and calcium hydroxide according to the reaction: 3Ca₄(PO₄)₂O + 3H₂O → 2Ca₅(PO₄)₃(OH) + 2Ca(OH)₂ [3].
Cellular resorption mechanisms involve different cell types depending on the particle size and local environment. Macrophages respond to small fragments less than 10 μm in diameter through phagocytosis and intracellular digestion. For particles between 10-100 μm, macrophages fuse to form multinucleated giant cells that engulf and digest the material. Larger particles undergo extracellular degradation through enzyme release and pH-lowering mechanisms [15].
Recent studies using 3D-printed scaffolds incorporating tetracalcium diphosphorus nonaoxide have demonstrated accelerated resorption kinetics. In rabbit calvarial defects, scaffolds showed degradation rates of 54.6% per year in calvarium and 90.5% per year in alveolar bone, with complete scaffold replacement by organized bone tissue within 18 months [16].
The resorption rate can be modulated through various approaches. Composite formulations with biodegradable polymers show controlled degradation profiles that can be tailored to match bone formation rates. Studies demonstrate that incorporating polycaprolactone or other biodegradable polymers can reduce the initial resorption rate while maintaining long-term biocompatibility [17].
Table 3: Resorption Kinetics of Tetracalcium Diphosphorus Nonaoxide in Different Forms
Material Form | Degradation Rate | Resorption Mechanism | Time to Complete Resorption | Reference |
---|---|---|---|---|
Pure Tetracalcium Diphosphorus Nonaoxide | Variable | Hydrolysis to hydroxyapatite | 2-5 years | [15] |
3D Printed Scaffolds | 54.6-90.5% per year | Cellular + Chemical | 1.5-2 years | [16] |
Cement Composites | Fast initial setting | Cement formation | Transforms to hydroxyapatite | [8] |
Polymeric Composites | Controlled degradation | Dual-phase resorption | 2-3 years | [17] |
The resorption kinetics are also influenced by the local biological environment, including the presence of growth factors, inflammatory mediators, and mechanical loading conditions. The material's ability to support new bone formation while undergoing controlled resorption makes it particularly suitable for applications requiring temporary mechanical support followed by complete biological integration [18] [19].